Thevetin B

Description

This compound has been reported in Thevetia ahouai, Thevetia peruviana, and Cerbera manghas with data available.

from seeds of Thevetia neriifolia Juss; structure given in first source

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVMBXDQUQRICT-RCGIHWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043416 | |

| Record name | Thevetin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27127-79-3 | |

| Record name | Thevetin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27127-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027127793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEVETIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77H03L5LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thevetin B: A Comprehensive Technical Guide on its Natural Source, Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin B, a potent cardiac glycoside, has garnered significant scientific interest due to its profound physiological effects. This technical guide provides an in-depth exploration of this compound, focusing on its primary natural source, distribution within the plant, and its mechanism of action at the molecular level. This document synthesizes current research to offer detailed experimental protocols for its extraction and isolation, quantitative data on its occurrence, and a visualization of its signaling pathway, serving as a vital resource for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Natural Source and Occurrence

This compound is a secondary metabolite predominantly found in the plant kingdom, with its most significant and well-documented source being Thevetia peruviana (syn. Cascabela thevetia), commonly known as yellow oleander.[1][2] This plant, belonging to the Apocynaceae family, is a large evergreen shrub native to Central and South America and is now widely cultivated in tropical and subtropical regions.[3]

While all parts of the Thevetia peruviana plant are toxic due to the presence of various cardiac glycosides, the seeds contain the highest concentration of these compounds, including this compound.[1][2] Thevetin itself is often a mixture of two primary glycosides: Thevetin A and this compound.[2] Research indicates that this compound is a major component among the cardiac glycosides present in the seeds.[4][5] Other related cardiac glycosides found in the plant include neriifolin, acetylneriifolin, thevefolin, theveneriin, and peruvoside.[2]

This compound has also been reported in other plants of the Apocynaceae family, such as Cerbera manghas.[6]

Distribution within Thevetia peruviana

Cardiac glycosides are distributed throughout the Thevetia peruviana plant, rendering all parts toxic. However, the concentration of these compounds, including this compound, varies significantly between different plant organs.

Table 1: Quantitative Data on Cardiac Glycoside Content in Thevetia peruviana

| Plant Part | Compound/Extract | Concentration/Yield | Reference |

| Seeds | Thevetin (general) | 0.64% of seed weight | [7] |

| Seeds | Total Phenolic Content (Soxhlet extract) | 54.08 mg GAE/g DW | [8] |

| Leaves | Total Phenolic Content (Soxhlet extract) | 58.14 mg GAE/g DW | [8] |

| Leaves | Total Flavonoid Content (macerated extract) | 5.03 mg QE/g DW | [8] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Biosynthesis of this compound

The biosynthesis of this compound, like other cardiac glycosides, is a complex process that originates from the isoprenoid pathway. While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be outlined based on studies of cardiac glycoside biosynthesis in related plant species.[9]

The biosynthesis begins with the formation of the steroid backbone. Pregnenolone, derived from cholesterol, is a key intermediate. Through a series of enzymatic modifications including oxidation, reduction, and hydroxylation, pregnenolone is converted into the specific aglycone of this compound, which is digitoxigenin.[6][9] The final steps involve the glycosylation of the digitoxigenin aglycone, where sugar moieties are sequentially added to form the final this compound molecule.[9]

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols: Extraction and Isolation of this compound from Thevetia peruviana Seeds

The following is a generalized protocol for the extraction and isolation of this compound from the seeds of Thevetia peruviana, compiled from various scientific sources.

Materials and Reagents

-

Mature, dried seeds of Thevetia peruviana

-

n-Hexane or Diethyl ether (for defatting)

-

Methanol, Ethanol, or a mixture thereof (for extraction)

-

Silica gel (60-120 mesh for column chromatography)

-

Solvents for chromatography (e.g., chloroform, ethyl acetate, methanol)

-

Rotary evaporator

-

Soxhlet apparatus

-

Grinder or mortar and pestle

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

Procedure

-

Seed Preparation:

-

Thoroughly dry the mature seeds of Thevetia peruviana.

-

Grind the dried seeds into a fine powder to increase the surface area for extraction.

-

-

Defatting:

-

Place the powdered seed material in a thimble and perform Soxhlet extraction with n-hexane or diethyl ether for several hours to remove lipids and other nonpolar compounds.

-

Air-dry the defatted seed powder to remove any residual solvent.

-

-

Extraction of Cardiac Glycosides:

-

The defatted seed powder is then subjected to extraction with a polar solvent, typically an alcohol such as methanol or ethanol, or an aqueous mixture of these.

-

This can be done either through continued Soxhlet extraction or by maceration (soaking the powder in the solvent for an extended period, e.g., 24-72 hours, with occasional agitation).

-

-

Concentration of the Crude Extract:

-

Filter the alcoholic extract to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude glycosidic extract.

-

-

Purification by Column Chromatography:

-

Prepare a slurry of silica gel in a nonpolar solvent (e.g., n-hexane) and pack it into a chromatography column.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol).

-

Collect fractions and monitor them by TLC to identify the fractions containing this compound.

-

-

Further Purification by Preparative HPLC (Optional):

-

For obtaining highly pure this compound, the fractions from column chromatography can be further purified using a preparative HPLC system with a suitable column and mobile phase.

-

Caption: Workflow for this compound extraction.

Signaling Pathway and Mechanism of Action

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in the intracellular concentration of sodium ions. This, in turn, affects the function of the Na+/Ca2+ exchanger, causing a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. The elevated intracellular calcium enhances the contractility of cardiac muscle, which is the basis of the cardiotonic effect of these compounds.

Recent research has also unveiled a signaling function of the Na+/K+-ATPase. The binding of cardiac glycosides can trigger a cascade of intracellular signaling events independent of the ion pumping inhibition. This involves the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). Downstream of EGFR, the Ras-Raf-MEK-ERK signaling pathway can be activated, leading to the generation of reactive oxygen species (ROS) and influencing gene expression related to cell growth and proliferation.

Caption: this compound's dual action on ion transport and signaling.

Conclusion

This compound remains a molecule of significant interest for its potent biological activity. Its primary natural source, Thevetia peruviana, provides a rich reservoir for its isolation and study. Understanding its biosynthesis, developing efficient extraction and purification protocols, and elucidating its complex signaling pathways are crucial for harnessing its therapeutic potential while mitigating its inherent toxicity. This guide provides a foundational resource for researchers and professionals dedicated to advancing the scientific understanding and potential applications of this important natural product.

References

- 1. magnascientiapub.com [magnascientiapub.com]

- 2. ijpsr.com [ijpsr.com]

- 3. ijarbs.com [ijarbs.com]

- 4. researchgate.net [researchgate.net]

- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. journals.rasetass.org [journals.rasetass.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Thevetin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin B is a potent cardiac glycoside isolated from the seeds of Thevetia peruviana (yellow oleander).[1] As a member of the cardenolide family of steroids, it is recognized for its significant biological activities, primarily stemming from its inhibition of the Na+/K+-ATPase enzyme.[2] This inhibition leads to cardiotonic effects and, more recently, has garnered attention for its potential as an anticancer agent by inducing apoptosis in various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and the evaluation of its cytotoxic effects are presented to facilitate further research and development.

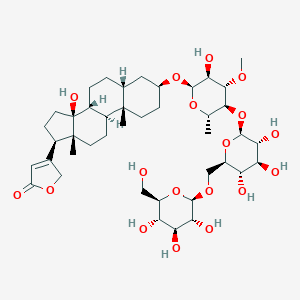

Chemical Structure and Physicochemical Properties

This compound is a complex trisaccharide derivative of the aglycone digitoxigenin.[5] Its chemical structure is characterized by a steroid nucleus with an unsaturated lactone ring and a carbohydrate moiety composed of three sugar units.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [5] |

| Molecular Formula | C₄₂H₆₆O₁₈ | [5] |

| Molecular Weight | 859.0 g/mol | [5] |

| CAS Number | 27127-79-3 | [5] |

| Appearance | White to off-white solid | |

| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC">C@@HO[C@H]7--INVALID-LINK--CO[C@H]8--INVALID-LINK--CO)O)O)O)O)O">C@@HO | |

| InChIKey | GZVMBXDQUQRICT-RCGIHWJFSA-N |

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2]

Cardıotonic Effects

By inhibiting the Na+/K+-ATPase in cardiac muscle cells, this compound causes an increase in intracellular sodium concentration. This, in turn, leads to an accumulation of intracellular calcium via the Na+/Ca2+ exchanger. The elevated calcium levels enhance the contractility of the heart muscle, producing a positive inotropic effect. However, due to a narrow therapeutic index, the risk of cardiotoxicity is high.[6]

Anticancer Activity

Recent research has highlighted the potent cytotoxic and pro-apoptotic effects of this compound against various cancer cell lines.[3] The inhibition of the Na+/K+-ATPase disrupts cellular ion homeostasis, which can trigger downstream signaling pathways leading to apoptosis.

The induction of apoptosis by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7] It has been shown to downregulate anti-apoptotic proteins such as Bcl-XL and survivin, while activating the caspase cascade.[7]

Table 2: Cytotoxic Activity of Thevetia peruviana Methanolic Extract (Containing this compound) on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| PC-3 | Prostate | 1.91 ± 0.76 | [3] |

| MCF-7 | Breast | 5.78 ± 2.12 | [3] |

| HCT-116 | Colorectal | 6.30 ± 4.45 | [3] |

| A549 | Lung | 12.04 ± 3.43 | [3] |

Experimental Protocols

Extraction and Isolation of this compound from Thevetia peruviana Seeds

The following protocol outlines a general procedure for the extraction and isolation of this compound.

Methodology:

-

Seed Preparation: Dry the seeds of Thevetia peruviana at 40-50°C and grind them into a fine powder.[8]

-

Defatting: To remove lipids that can interfere with the extraction of polar glycosides, perform a Soxhlet extraction of the powdered seeds with n-hexane for 4-6 hours.[9] Air-dry the defatted seed meal.

-

Glycoside Extraction: Macerate the defatted seed meal in a solvent mixture of 70-80% methanol or ethanol in water (e.g., a 1:15 solid to solvent ratio) for 48-72 hours at room temperature with occasional shaking.[10][11]

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude glycosidic extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol.[12]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Final Purification: For high purity, the fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[8]

Cytotoxicity Evaluation by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[12]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[13]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14] The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.

Conclusion

This compound is a cardiac glycoside with a well-defined chemical structure and significant biological properties. Its primary mechanism of action, the inhibition of Na+/K+-ATPase, not only explains its cardiotonic effects but also provides a basis for its promising anticancer activity. The detailed protocols provided in this guide for the extraction, isolation, and cytotoxic evaluation of this compound are intended to support further research into its therapeutic potential. As with all potent natural compounds, further investigation into its specific molecular targets and in vivo efficacy and safety is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. magnascientiapub.com [magnascientiapub.com]

- 5. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extractability of Thevetia peruviana glycosides with alcohol mixture | Global Journal of Cardiology [elixirpublishers.in]

- 12. benchchem.com [benchchem.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. MTT assay protocol | Abcam [abcam.com]

Thevetin B and Na+/K+-ATPase: An In-depth Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of Thevetin B on Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and secondary active transport. This compound exerts its effects by binding to and inhibiting this enzyme.

The accepted mechanism of action involves the following key steps:

-

Binding to a Specific Enzyme Conformation: The Na+/K+-ATPase cycles through several conformational states during its pumping cycle. Cardiac glycosides, including this compound, exhibit a high affinity for the phosphorylated E2 conformation of the enzyme, often denoted as E2-P.[1] This conformation is characterized by the outward-facing ion-binding sites and is an intermediate in the enzyme's reaction cycle following ATP hydrolysis.

-

Inhibition of Ion Transport: By binding to the E2-P state, this compound stabilizes this conformation and prevents the enzyme from completing its catalytic cycle. This blockage inhibits the dephosphorylation of the enzyme and the subsequent binding and transport of K+ ions into the cell. The overall result is a cessation of the pump's activity, leading to a gradual increase in intracellular Na+ concentration and a decrease in intracellular K+ concentration.

-

Downstream Cellular Effects: The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular calcium concentration ([Ca2+]i). The elevated intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell. This leads to an accumulation of intracellular Ca2+, which, in cardiac myocytes, results in increased contractility (a positive inotropic effect).[2]

Signaling Functions of Na+/K+-ATPase Inhibition

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides like this compound can initiate intracellular signaling cascades independent of major changes in intracellular ion concentrations.[3] A key event in this process is the activation of the non-receptor tyrosine kinase Src.[3][4] This interaction is thought to occur within specific microdomains of the plasma membrane, such as caveolae.[5]

The activation of Src can then trigger a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK pathway.[6][7][8] This pathway is a central regulator of cell growth, proliferation, and differentiation. The activation of this signaling cascade by cardiac glycosides contributes to some of their long-term effects on cells.

Quantitative Data for Cardiac Glycoside Inhibition of Na+/K+-ATPase

While specific quantitative data for this compound are not available in the reviewed literature, the following tables provide IC50 and Kd values for other well-characterized cardiac glycosides to offer a comparative framework for understanding the potency of this class of compounds.

| Compound | Enzyme Source | IC50 | Reference |

| Ouabain | Porcine Kidney | ~10 µM | [9] |

| Digoxin | Not Specified | Not Specified | |

| Neriifolin | Not Specified | Not Specified | |

| Peruvoside | Not Specified | Not Specified |

Table 1: Comparative IC50 Values for Na+/K+-ATPase Inhibition. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. These values can vary depending on the enzyme source and assay conditions.

| Compound | Method | Kd | Reference |

| Ouabain | Radioligand Binding | Not Specified | |

| Digoxin | Radioligand Binding | Not Specified |

Table 2: Comparative Dissociation Constants (Kd) for Cardiac Glycoside Binding to Na+/K+-ATPase. Kd is a measure of the binding affinity of a ligand to its receptor, with lower values indicating higher affinity.

Experimental Protocols

The study of this compound's interaction with Na+/K+-ATPase involves two primary types of in vitro assays: enzyme activity assays and radioligand binding assays.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined as the difference between the total ATPase activity and the activity in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain or this compound.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney or other tissues)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

-

ATP solution (e.g., 100 mM)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Ouabain solution (as a positive control for inhibition)

-

Phosphate detection reagent (e.g., a malachite green-based reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare the reaction mixtures: In a 96-well microplate, prepare the following reaction mixtures:

-

Total Activity: Assay buffer, enzyme preparation, and ATP.

-

Inhibitor Wells: Assay buffer, enzyme preparation, varying concentrations of this compound, and ATP.

-

Ouabain Control: Assay buffer, enzyme preparation, a saturating concentration of ouabain (e.g., 1 mM), and ATP.

-

Blank: Assay buffer and ATP (no enzyme).

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitors (this compound or ouabain) for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.

-

Initiate the reaction: Add ATP to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Stop the reaction by adding the phosphate detection reagent. This reagent typically contains acid to denature the enzyme and components that react with the released Pi to produce a colored product.

-

Color development: Allow time for the color to develop according to the reagent manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green-based assays) using a microplate reader.

-

Data analysis:

-

Construct a standard curve using the phosphate standard solution.

-

Calculate the amount of Pi released in each well.

-

Determine the Na+/K+-ATPase specific activity by subtracting the activity in the ouabain control wells from the total activity wells.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the Na+/K+-ATPase. A competition binding assay format is typically used to determine the binding affinity of an unlabeled compound like this compound.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Radiolabeled ligand (e.g., [3H]-ouabain)

-

This compound stock solution

-

Non-specific binding control (e.g., a high concentration of unlabeled ouabain)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the assay tubes: In separate tubes, combine the enzyme preparation, binding buffer, and the following:

-

Total Binding: Radiolabeled ligand.

-

Non-specific Binding: Radiolabeled ligand and a high concentration of unlabeled ouabain.

-

Competition: Radiolabeled ligand and varying concentrations of this compound.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the enzyme-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Use non-linear regression analysis to fit the data to a competition binding model and determine the IC50 value of this compound.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway initiated by this compound binding to Na+/K+-ATPase.

Caption: Workflow for a colorimetric Na+/K+-ATPase activity assay.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound is a potent inhibitor of the Na+/K+-ATPase, acting through a well-established mechanism shared with other cardiac glycosides. Its high-affinity binding to the E2-P conformation of the enzyme disrupts ion homeostasis and triggers intracellular signaling cascades, notably the Src-mediated activation of the Ras-Raf-MEK-ERK pathway. While specific quantitative data on the binding and inhibitory potency of this compound are lacking in the current literature, the provided experimental protocols offer a robust framework for its characterization. Further research to determine the precise kinetic parameters of this compound's interaction with the Na+/K+-ATPase will be crucial for a more complete understanding of its pharmacological and toxicological profile and for the potential development of novel therapeutics targeting this essential enzyme.

References

- 1. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Na,K-ATPase Acts as a Beta-Amyloid Receptor Triggering Src Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The host-targeting compound peruvoside has a broad-spectrum antiviral activity against positive-sense RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac Hormones Target the Ras-MEK 1/2-ERK 1/2 Kinase Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Inhibition of Na+/K+-ATPase by 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin B, a cardiac glycoside isolated from Thevetia peruviana, exhibits potent biological activities with significant therapeutic and toxicological implications. This technical guide provides an in-depth analysis of its primary biological functions, focusing on its molecular mechanisms of action. This compound's principal activity is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition leads to a cascade of intracellular events, most notably an increase in intracellular calcium concentration, which underlies its cardiotonic effects. Furthermore, this disruption of ion homeostasis contributes to its pronounced cytotoxic and pro-apoptotic activities against various cancer cell lines. This document details the signaling pathways involved, presents available quantitative data, and outlines the experimental protocols used to elucidate these activities.

Primary Biological Activity: Inhibition of Na+/K+-ATPase

This compound is a well-established inhibitor of the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump.[1][2] This enzyme is an integral membrane protein essential for maintaining the high potassium and low sodium concentrations within cells.

Mechanism of Action

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding event locks the enzyme in a phosphorylated conformation, preventing the dephosphorylation and subsequent conformational changes necessary for ion transport. The inhibition of the pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient across the cell membrane diminishes the driving force for the NCX, leading to an accumulation of intracellular calcium.[3]

Quantitative Data: Inhibition of Na+/K+-ATPase

Table 1: Na+/K+-ATPase Inhibition Data for Related Cardiac Glycosides

| Compound | Relative Inhibitory Value |

| Digitoxigenin | 1.0 |

| This compound | 0.8 |

| Uzarigenin | 0.8 |

| Gitoxigenin | 6-fold less potent than Digitoxigenin |

| Oleandrin | 1-fold less potent than Digitoxin |

| Ouabagenin | 9-fold less potent than Digitoxigenin |

| Strophanthidin | 2-fold less potent than Digitoxigenin |

| Data adapted from a study on the 3D-QSAR of cardiotonic steroids.[2] |

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory activity of a compound on Na+/K+-ATPase is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1][4]

Protocol:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2.

-

Enzyme: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex).

-

Substrate: 2 mM ATP.

-

Inhibitor: this compound dissolved in DMSO at various concentrations. Ouabain can be used as a positive control.

-

Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).

-

Color Reagent: A solution of ammonium molybdate and ascorbic acid.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of the enzyme preparation, and 10 µL of the inhibitor solution (or DMSO for control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of the ATP solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of cold TCA.

-

Add 100 µL of the color reagent to each well.

-

Incubate at room temperature for 10 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Secondary Biological Activity: Anticancer Effects

The disruption of ion homeostasis and cellular signaling pathways by this compound also leads to potent anticancer activity. This is primarily achieved through the induction of apoptosis in various cancer cell lines.

Cytotoxicity

A methanolic extract of Thevetia peruviana, which contains this compound and other cardiac glycosides, has demonstrated significant cytotoxic activity against several human cancer cell lines.[5][6]

Table 2: Cytotoxic Activity of Thevetia peruviana Methanolic Extract

| Cancer Cell Line | IC50 (µg/mL) |

| Prostate (HTB-81) | 1.91 ± 0.76 |

| Breast (HTB-22) | 5.78 ± 2.12 |

| Colorectal (HTB-38) | 6.30 ± 4.45 |

| Lung (HTB-177) | 12.04 ± 3.43 |

| Data from a study on the anticancer potential of T. peruviana fruit methanolic extract.[5][6] |

Induction of Apoptosis

This compound and related cardiac glycosides induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7]

The inhibition of Na+/K+-ATPase by this compound leads to cellular stress, which triggers the intrinsic apoptotic pathway. A key event in this pathway is the change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[3] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7]

Some cardiac glycosides have been shown to sensitize cancer cells to death receptor-mediated apoptosis.[3] This can involve the upregulation of death receptors like Fas and the activation of the initiator caspase-8.[8] Activated caspase-8 can directly activate caspase-3 and also cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[7]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

IC50 Calculation: Determine the IC50 value from the dose-response curve.[9]

This technique is used to determine the relative protein levels of Bax and Bcl-2.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.[11]

Fluorometric or colorimetric assays can be used to measure the activity of specific caspases.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a specific caspase assay buffer.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence (e.g., excitation/emission of 380/460 nm for AMC) or absorbance using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to a standard curve and compare treated samples to untreated controls.[12][13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of Na+,K+ -ATPase enzyme by tetrodotoxin extract in the breast tumor xenograft Balb/c nu mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globinmed.com [globinmed.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

Initial Studies on Thevetin B Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin B, a cardiac glycoside found in the seeds and other parts of the Thevetia peruviana (yellow oleander) plant, has been identified as a compound with significant toxicological properties.[1][2] All parts of the Thevetia peruviana plant are considered toxic due to the presence of various cardiac glycosides, including Thevetin A and this compound.[1] While historically associated with accidental poisoning, recent scientific interest has shifted towards the potential cytotoxic effects of these compounds against cancer cell lines. Preliminary studies have focused on crude and fractionated extracts of Thevetia peruviana, with this compound being a principal bioactive constituent responsible for the observed cytotoxicity.[3] This document provides a comprehensive overview of the initial research into this compound's cytotoxic effects, drawing from studies on Thevetia peruviana extracts. It is important to note that while this compound is a major component, the presented data primarily reflects the activity of these extracts. Further research using purified this compound is necessary to fully elucidate its specific cytotoxic profile.

Data Presentation: Cytotoxicity of Thevetia peruviana Extracts

The following tables summarize the quantitative data from initial studies on the cytotoxicity of various Thevetia peruviana extracts, in which this compound is a significant component. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Methanolic Fruit Extract

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Prostate Cancer Cells | Prostate | 1.91 ± 0.76 |

| Breast Cancer Cells | Breast | 5.78 ± 2.12 |

| Colorectal Cancer Cells | Colorectal | 6.30 ± 4.45 |

| Lung Cancer Cells | Lung | 12.04 ± 3.43 |

| Data from a study on the methanolic extract of T. peruviana fruit.[3][4] |

Table 2: Cytotoxicity of Methanolic Leaf Extract

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT-116 | Human Colon Carcinoma | 39.3 |

| A-549 | Human Lung Carcinoma | 93.4 |

| MCF-7 | Human Breast Carcinoma | 110.3 |

| Data from a study on the methanolic extract of T. peruviana leaves.[5][6] |

Table 3: Cytotoxicity of Latex Extract

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC-3 | Prostate Cancer | 48.26 |

| MCF-7 | Breast Cancer | 40.31 |

| Data from a study on the latex of T. peruviana.[7][8] |

Experimental Protocols

The following section details the general methodologies employed in the initial studies to assess the cytotoxicity of Thevetia peruviana extracts.

Cell Viability Assay (MTT Assay)

A prevalent method for determining the cytotoxic potential of the plant extracts is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and are allowed to attach overnight.[9]

-

Compound Treatment: A stock solution of the Thevetia peruviana extract is prepared, typically in DMSO. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The existing medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.[9]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[9]

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the extract that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the extract concentration and fitting the data to a dose-response curve.[9]

Signaling Pathways

Studies on Thevetia peruviana extracts suggest that their cytotoxic effects, likely attributable in large part to this compound, are mediated through the induction of apoptosis. Both the intrinsic and extrinsic apoptotic pathways appear to be involved.

Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway is a major mechanism of apoptosis. It is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, ultimately leading to cell death.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. This binding event triggers a signaling cascade that also results in the activation of caspases and subsequent apoptosis.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Intrinsic apoptotic pathway induced by this compound.

Caption: Extrinsic apoptotic pathway.

Experimental Workflow Diagram

Caption: General workflow for cytotoxicity assessment.

References

- 1. magnascientiapub.com [magnascientiapub.com]

- 2. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Thevetin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin B, a potent cardiac glycoside, has a long and storied history in the realm of natural product chemistry and pharmacology. First identified in the mid-19th century from the seeds of Thevetia peruviana (yellow oleander), this compound has been the subject of extensive research due to its profound physiological effects, primarily the inhibition of the Na+/K+ ATPase pump. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details the historical context of its discovery, outlines modern and classical experimental protocols for its extraction and purification, presents available quantitative data in a structured format, and illustrates key conceptual frameworks through detailed diagrams.

Introduction

This compound is a Cardenolide, a class of steroids characterized by a specific lactone ring at the C17 position. It is one of several cardiac glycosides found in the seeds, leaves, and other parts of the Thevetia genus, including Thevetia peruviana (also known as Cascabela thevetia or Thevetia neriifolia), a plant belonging to the Apocynaceae family.[1] These compounds are notorious for their toxicity, which stems from their ability to inhibit the cellular Na+/K+ ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2][3] Despite its toxicity, the potent bioactivity of this compound and related compounds has made them valuable pharmacological tools and a subject of interest for potential therapeutic applications, particularly in relation to cardiac conditions.[4]

History of Discovery and Isolation

The journey of this compound's discovery began in 1863 when a chemist named de Vry first isolated a water-soluble glycosidic mixture from the kernels of Thevetia peruviana, which he named "thevetin". This initial "thevetin" was later found to be a mixture of several closely related cardiac glycosides.[5] It wasn't until the advancement of chromatographic and spectroscopic techniques in the 20th century that the individual components of this mixture, including Thevetin A and this compound, were successfully separated and characterized.[1][5]

The primary source for the isolation of this compound remains the seeds of Thevetia peruviana, where it co-occurs with other cardiac glycosides such as Thevetin A, cerberin, neriifolin, and peruvoside.[2][6] this compound is structurally a trisaccharide derivative of the aglycone digitoxigenin.[2][7]

Figure 1: Historical timeline of this compound discovery.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction, defatting, and chromatographic separation. The following protocols are synthesized from various reported methodologies.[8][9][10]

Plant Material Preparation

-

Collection and Drying: Mature seeds of Thevetia peruviana are collected and thoroughly dried. Air-drying in a shaded, well-ventilated area or oven-drying at a low temperature (40-50°C) is recommended to prevent the degradation of the glycosides.[8]

-

Kernel Extraction and Grinding: The hard outer shell of the seeds is cracked to obtain the kernels. These kernels are then ground into a fine powder to increase the surface area for efficient solvent extraction.[8]

Extraction and Defatting

-

Defatting: The powdered seed kernel is rich in oils that can interfere with the extraction of the more polar cardiac glycosides. A defatting step is therefore crucial. This is typically achieved through Soxhlet extraction with a nonpolar solvent like n-hexane or petroleum ether for several hours.[8][10] The defatted seed meal is then air-dried to remove residual solvent.

-

Glycoside Extraction: The defatted seed meal is then extracted with a polar solvent to isolate the cardiac glycosides. A mixture of methanol and ethanol (e.g., 8:2 v/v) is commonly used.[8][10] Maceration, involving soaking the meal in the solvent for 24-48 hours with occasional stirring, is a common technique. The process can be repeated to maximize the yield.[8] Accelerated Solvent Extraction (ASE) has also been reported as an efficient method.[9][11]

Purification

The crude extract obtained contains a mixture of this compound and other cardiac glycosides. Chromatographic techniques are essential for the purification of this compound.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents with increasing polarity, for instance, starting with a mixture of chloroform and methanol and gradually increasing the proportion of methanol.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing this compound. A common solvent system for TLC of cardiac glycosides is a mixture of chloroform and methanol (e.g., 8:2 v/v).[4] The spots can be visualized by spraying with specific reagents like Liebermann-Burchard reagent followed by heating.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, preparative or analytical High-Performance Liquid Chromatography (HPLC) is employed.[9][11] A reversed-phase C18 column is often used with a mobile phase consisting of a gradient of acetonitrile and water.

Figure 2: General workflow for the isolation of this compound.

Quantitative Data

Quantitative data on the yield of this compound can vary depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes some of the reported quantitative data related to Thevetia peruviana extracts.

| Parameter | Plant Part | Method | Result | Reference |

| Total Phenolic Content | Leaves | Folin-Ciocalteu | 72.37 mg GAE/g extract | [12] |

| Total Flavonoid Content | Leaves | Aluminum chloride colorimetric assay | 12.47 mg RE/g extract | [12] |

| Peruvoside Content | Seeds | HPTLC | ~20% of extractable glycosides | [4] |

| Glycoside Reduction | Defatted Seed Meal | Alcoholic Extraction (20:1 solvent:meal, 72h) | 95.6% reduction | [10] |

Note: Specific yield percentages for pure this compound are not consistently reported across general literature and would require access to detailed experimental data within primary research articles.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+ ATPase pump located in the plasma membrane of cells, particularly cardiac myocytes.[2][3] This inhibition leads to an increase in intracellular sodium concentration. The increased intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle.

Figure 3: Simplified signaling pathway of this compound's effect on cardiac myocytes.

Conclusion

This compound, a cardiac glycoside with a rich history, continues to be a compound of significant interest in pharmacology and toxicology. Its discovery and the subsequent development of methods for its isolation and characterization have paved the way for a deeper understanding of its mechanism of action. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this potent natural product. Further research into the nuanced effects of this compound and its potential therapeutic applications, with careful consideration of its toxicity, is a promising area of investigation.

References

- 1. ijarbs.com [ijarbs.com]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpsi.org [ijpsi.org]

- 5. journalijar.com [journalijar.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. makhillpublications.co [makhillpublications.co]

- 11. researchgate.net [researchgate.net]

- 12. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Thevetin B and Digitoxigenin: A Deep Dive into a Functional Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the functional relationship between Thevetin B and its aglycone, digitoxigenin. Both are potent cardiac glycosides that exert their primary biological effects through the inhibition of the ubiquitous Na+/K+-ATPase enzyme. This document elucidates their structural relationship, comparative bioactivity, and the downstream signaling cascades they modulate. Detailed experimental protocols for their extraction, conversion, and bioactivity assessment are provided to facilitate further research. The information is intended to serve as a critical resource for professionals in pharmacology, drug discovery, and cancer research, offering insights into the therapeutic potential and mechanistic intricacies of these compounds.

Introduction: Unveiling the Core Relationship

This compound is a naturally occurring cardiac glycoside predominantly found in the seeds and other parts of plants from the Thevetia genus, such as Thevetia peruviana (yellow oleander).[1][2][3] Structurally, this compound is a complex molecule comprising a steroid nucleus, a lactone ring, and a sugar moiety.[2] The core of its functionality lies in its aglycone, digitoxigenin , which is the steroid backbone responsible for its biological activity.[1] this compound is specifically a trisaccharide derivative of digitoxigenin, meaning it has a three-sugar chain attached to the digitoxigenin core. This glycosylation significantly influences its solubility, potency, and pharmacokinetic profile.

The primary mechanism of action for both this compound and digitoxigenin is the potent inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[3] This inhibition leads to a cascade of events, most notably an increase in intracellular calcium concentrations, which is the basis for their cardiotonic effects.[4][5][6] Beyond their historical use in treating cardiac conditions, recent research has focused on their potential as anticancer agents, a property also linked to their interaction with Na+/K+-ATPase and the subsequent modulation of various signaling pathways.[7][8]

This guide will dissect the functional relationship between the glycoside (this compound) and its aglycone (digitoxigenin), providing quantitative data, detailed experimental procedures, and visual representations of their shared mechanisms of action.

Structural and Functional Relationship

The fundamental relationship between this compound and digitoxigenin is that of a glycoside to its aglycone. This compound can be chemically or enzymatically hydrolyzed to yield digitoxigenin and its constituent sugars. This relationship is pivotal to understanding their comparative bioactivities. While the digitoxigenin moiety is responsible for binding to and inhibiting the Na+/K+-ATPase, the sugar chain of this compound modulates the affinity and kinetics of this interaction.

Caption: Structural breakdown of this compound into its constituent parts.

Quantitative Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of digitoxigenin and related compounds on Na+/K+-ATPase and their cytotoxic effects on various cancer cell lines. Data for purified this compound is less prevalent in the literature; therefore, data from extracts containing this compound are included for context.

Table 1: Inhibition of Na+/K+-ATPase

| Compound | Enzyme Source | IC50 | Reference(s) |

| Digitoxigenin | Pig heart muscle | ~1.0 x 10-7 M | [9] |

| Digitoxigenin | Not Specified | 0.06 µM | [7] |

| Digitoxin | Not Specified | 0.78 µM | [10] |

| Digoxin | Porcine cerebral cortex | Biphasic inhibition | [11] |

Table 2: Cytotoxicity in Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | IC50 | Reference(s) |

| Digitoxigenin neoglycoside (Dg18) | A549 | Human Lung Adenocarcinoma | 10 ± 1 nM | [5][8] |

| Digitoxigenin neoglycoside (Dg12) | A549 | Human Lung Adenocarcinoma | 1600 ± 400 nM | [5][8] |

| Digitoxin | HeLa | Cervical Cancer | 2.340 ± 0.003 μM | [8] |

| Digitoxin | TK-10 | Renal Adenocarcinoma | 3.2 ± 0.1 nM | |

| Digitoxin | MCF-7 | Breast Adenocarcinoma | 10.2 ± 0.3 nM | |

| Thevetia peruviana Methanolic Extract | HCT-116 | Human Colon Carcinoma | 39.3 µg/mL | [12] |

| Thevetia peruviana Methanolic Extract | A549 | Human Lung Carcinoma | 93.4 µg/mL | [12] |

| Thevetia peruviana Methanolic Extract | MCF-7 | Human Breast Carcinoma | 110.3 µg/mL | [12] |

| Thevetia peruviana Fruit Methanolic Extract | Prostate Cancer Cells | Prostate Cancer | 1.91 ± 0.76 μg/mL | [13] |

| Thevetia peruviana Fruit Methanolic Extract | Breast Cancer Cells | Breast Cancer | 5.78 ± 2.12 μg/mL | [13] |

| Thevetia peruviana Fruit Methanolic Extract | Colorectal Cancer Cells | Colorectal Cancer | 6.30 ± 4.45 μg/mL | [13] |

| Thevetia peruviana Fruit Methanolic Extract | Lung Cancer Cells | Lung Cancer | 12.04 ± 3.43 μg/mL | [13] |

Experimental Protocols

Extraction and Isolation of this compound from Thevetia peruviana Seeds

This protocol outlines a general procedure for the extraction and isolation of this compound.

Materials:

-

Dried seeds of Thevetia peruviana

-

n-Hexane or petroleum ether

-

Methanol or ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluting solvents (e.g., chloroform-methanol mixtures of increasing polarity)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Visualizing agent (e.g., Liebermann-Burchard reagent)

Procedure:

-

Seed Preparation: Grind the dried seeds of Thevetia peruviana into a coarse powder.

-

Defatting: Extract the powdered seeds with n-hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids. Air-dry the defatted seed powder.

-

Extraction of Glycosides: Extract the defatted seed powder with methanol or ethanol using the Soxhlet apparatus for 8-12 hours.

-

Concentration: Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude glycosidic residue.

-

Purification by Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of the initial eluting solvent.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).

-

-

Crystallization: Recrystallize the combined fractions from a suitable solvent system to obtain pure this compound.

Caption: A simplified workflow for the extraction and purification of this compound.

Acid Hydrolysis of this compound to Digitoxigenin

This protocol describes the cleavage of the glycosidic bonds in this compound to yield its aglycone, digitoxigenin.[13][14]

Materials:

-

Purified this compound

-

Hydrochloric acid (HCl) or sulfuric acid (H2SO4)

-

Methanol or ethanol

-

Dichloromethane or chloroform

-

Sodium bicarbonate (NaHCO3) solution

-

Heating mantle or water bath

-

Separatory funnel

-

TLC apparatus

Procedure:

-

Dissolution: Dissolve a known amount of this compound in methanol or ethanol.

-

Acidification: Add a dilute solution of HCl or H2SO4 to the this compound solution.

-

Heating: Gently reflux the mixture for a defined period (e.g., 1-2 hours) to facilitate hydrolysis. Monitor the reaction progress using TLC.

-

Neutralization: After cooling, neutralize the reaction mixture with a saturated solution of NaHCO3.

-

Extraction: Extract the aglycone (digitoxigenin) from the aqueous-alcoholic solution using dichloromethane or chloroform in a separatory funnel.

-

Washing and Drying: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude digitoxigenin.

-

Purification: The crude digitoxigenin can be further purified by crystallization or chromatography.

Na+/K+-ATPase Inhibition Assay (Malachite Green Method)

This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[15][16][17][18][19][20]

Materials:

-

Purified Na+/K+-ATPase enzyme

-

Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl or imidazole)

-

ATP solution

-

This compound and digitoxigenin solutions of varying concentrations

-

Ouabain (a known Na+/K+-ATPase inhibitor for positive control)

-

Malachite green reagent

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compounds (this compound or digitoxigenin). Include controls with no inhibitor and with a saturating concentration of ouabain.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Reaction Initiation: Start the reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the released Pi.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound and digitoxigenin does not merely affect ion transport. It also triggers a complex network of intracellular signaling pathways, collectively known as the Na+/K+-ATPase signalosome. This has profound implications for their therapeutic effects, particularly in cancer.

The Na+/K+-ATPase Signalosome and Downstream Cascades

Binding of digitoxigenin to the Na+/K+-ATPase initiates a conformational change in the enzyme, leading to the activation of non-receptor tyrosine kinase Src. This activation sets off a cascade of downstream signaling events, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[21][22][23][24][25][26][27][28][29][30] These pathways are critical regulators of cell proliferation, survival, and apoptosis.

Caption: Downstream signaling from Na+/K+-ATPase inhibition.

Conclusion

This compound and digitoxigenin share a direct and functionally significant relationship. As a glycoside, this compound serves as a carrier for the biologically active aglycone, digitoxigenin. Their shared ability to inhibit Na+/K+-ATPase underpins their cardiotonic properties and their emerging potential as anticancer agents. The modulation of this enzyme triggers complex signaling cascades that can be harnessed for therapeutic benefit. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further explore the nuanced pharmacology of these potent natural products and to advance their development into novel therapeutics. A thorough understanding of their structure-activity relationships and mechanisms of action is paramount for maximizing their therapeutic potential while ensuring safety.

References

- 1. ijsdr.org [ijsdr.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. magnascientiapub.com [magnascientiapub.com]

- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Digitoxin? [synapse.patsnap.com]

- 7. Digitoxin - Wikipedia [en.wikipedia.org]

- 8. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Synthesis and properties of digitoxigenin-3 beta-O-alpha-L-arabinofuranoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative studies on acid hydrolysis of digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. eubopen.org [eubopen.org]

- 20. researchgate.net [researchgate.net]

- 21. Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

An In-depth Technical Guide to the Toxicity of Thevetin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of Thevetin B, a potent cardiac glycoside isolated from Thevetia peruviana (yellow oleander). It details the molecule's primary mechanism of action, summarizes available quantitative toxicity data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support advanced research and development.

Introduction

This compound is a cardenolide, a class of steroid glycosides known for their profound effects on cardiac muscle.[1] It is one of the primary toxins found in all parts of the Thevetia peruviana plant, especially concentrated in the seeds.[1][2] Structurally similar to digoxin, this compound's toxicity stems from its ability to inhibit the Na+/K+-ATPase enzyme, a critical ion pump in cell membranes.[1][3] While historically associated with accidental and intentional poisoning, the potent bioactivity of this compound and other cardiac glycosides has also made them subjects of interest for therapeutic applications, including cancer research.[1][4] Understanding its toxicity is therefore critical for both toxicological assessment and drug development.

Mechanism of Toxicity

This compound's toxicity is multifaceted, primarily initiated by its interaction with the Na+/K+-ATPase pump, which triggers a cascade of cellular events. Secondary mechanisms, such as the induction of programmed cell death (apoptosis), also contribute significantly to its cytotoxic profile.

The principal mechanism of this compound toxicity is the inhibition of the Na+/K+-ATPase pump, an enzyme essential for maintaining sodium and potassium gradients across the cell membrane.[3][5]

-

Binding: this compound binds to the extracellular portion of the α-subunit of the Na+/K+-ATPase pump.[6]

-

Inhibition: This binding locks the enzyme in a phosphorylated state, preventing the dephosphorylation necessary for ion transport.

-

Ion Gradient Disruption: The pump's inhibition leads to an increase in intracellular sodium (Na+) concentration.

-

Calcium Influx: The elevated intracellular Na+ alters the function of the sodium-calcium (Na+/Ca2+) exchanger, which begins to operate in reverse, pumping Na+ out and calcium (Ca2+) into the cell.

-

Cardiotoxicity: In cardiomyocytes, the resulting increase in intracellular Ca2+ enhances contractility (positive inotropic effect) but also leads to electrical instability, arrhythmias, and, at high concentrations, cell death.[6]

Studies on extracts of T. peruviana containing this compound have demonstrated the induction of apoptosis, or programmed cell death, in various cancer cell lines.[4][7] This suggests a secondary mechanism of toxicity relevant to its potential as an anti-cancer agent. Apoptosis can be triggered through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: Cellular stress caused by ion imbalance or other factors can lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and -3) that execute cell death.

-